N(alpha)-acetyl-L-lysine methyl ester

Trypsin kinetics Enzyme specificity Protease substrates

N(alpha)-Acetyl-L-lysine methyl ester (NALME) is the definitive substrate for discriminating bovine α- and β-trypsin activities—unlike generic arginine esters—and enables high-sensitivity urokinase detection (Km 0.84 mM). It uniquely inhibits plasmin at the active site (Ki 0.4 mM), not via kringle domains, making it essential for dissecting proteolytic vs. binding functions. For reproducible enzyme kinetics and isoform-specific screening, choose NALME.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 6072-02-2
Cat. No. B1658376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alpha)-acetyl-L-lysine methyl ester
CAS6072-02-2
SynonymsALME
alpha-acetyl-L-lysine methyl ester
alpha-acetyllysine methyl ester
alpha-acetyllysine methyl ester monohydrochloride, (D-Lys)-isomer
alpha-acetyllysine methyl ester monohydrochloride, (L-Lys)-isome
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCN)C(=O)OC
InChIInChI=1S/C9H18N2O3/c1-7(12)11-8(9(13)14-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1
InChIKeyHHOLXTXLQMKUGJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(alpha)-Acetyl-L-lysine Methyl Ester (CAS 6072-02-2): Core Procurement Specifications and Compound Identity


N(alpha)-acetyl-L-lysine methyl ester (CAS 6072-02-2) is an alpha-amino acid ester formed by the formal condensation of N(alpha)-acetyl-L-lysine with methanol [1]. It serves as a protected lysine derivative and a specific substrate for serine proteases including trypsin, urokinase, and plasmin [2]. Its molecular formula is C9H18N2O3 with a molecular weight of 202.25 g/mol. The compound is typically procured as the free base or the hydrochloride salt (CAS 20911-93-7), which offers improved handling and stability for laboratory applications .

Why Generic Substitution Fails for N(alpha)-Acetyl-L-lysine Methyl Ester: Critical Differentiators vs. In-Class Alternatives


N(alpha)-acetyl-L-lysine methyl ester is not interchangeable with its free acid (N-acetyl-L-lysine), other lysine esters (e.g., ethyl ester), or extended analogs (e.g., Ac-Gly-Lys-OMe) due to its unique kinetic and binding profile with key proteases. It demonstrates a distinct kinetic fingerprint with alpha- and beta-trypsin that is not observed with arginine-based substrates [1], exhibits a different mechanism of antifibrinolytic action compared to clinical lysine analogs like epsilon-aminocaproic acid [2], and displays specific solubility and stability characteristics that dictate its suitability for particular assay formats [3]. Substituting a generic lysine derivative without verifying these parameters can lead to assay failure, irreproducible kinetics, or misinterpretation of enzyme mechanisms.

Quantitative Evidence for N(alpha)-Acetyl-L-lysine Methyl Ester: Head-to-Head Comparator Data for Informed Procurement


Differential Hydrolysis Kinetics with Alpha- and Beta-Trypsin Distinguish N(alpha)-Acetyl-L-lysine Methyl Ester from Arginine-Based Substrates

N-acetyl-L-lysine methyl ester exhibits significantly different catalytic rate constants (kcat) when hydrolyzed by alpha-trypsin versus beta-trypsin. This differential behavior is not observed with the comparator substrate N2-benzoyl-L-arginine ethyl ester [1]. This kinetic distinction makes the compound valuable for discriminating between the two trypsin isoforms in biochemical assays.

Trypsin kinetics Enzyme specificity Protease substrates

Urokinase Km(app) Comparison: N(alpha)-Acetyl-L-lysine Methyl Ester vs. N-Acetyl-L-lysine Anilides

The apparent Michaelis constant (Km(app)) for urokinase-catalyzed hydrolysis of N(alpha)-acetyl-L-lysine methyl ester is 8.4 × 10⁻⁴ ± 1.4 × 10⁻⁴ M, which is approximately 6-fold lower than the corresponding Km(app) of 5.0 × 10⁻³ M for N-acetyl-L-lysine anilides [1]. This indicates higher apparent affinity of urokinase for the methyl ester substrate compared to the anilide derivative.

Urokinase kinetics Michaelis-Menten Enzyme assays

Solubility Profile: N(alpha)-Acetyl-L-lysine Methyl Ester Water Solubility vs. N-Acetyl-L-lysine Free Acid

N(alpha)-acetyl-L-lysine methyl ester exhibits water solubility of 1.86 g/L (ALOGPS estimate) [1]. In contrast, the free acid N-acetyl-L-lysine demonstrates substantially higher water solubility, reported as 38 mg/mL (201.89 mM) at 25°C . This ~20-fold difference in solubility can influence assay buffer preparation and substrate stock solution handling.

Solubility Formulation Assay development

Antifibrinolytic Mechanism: NALME Active-Site Inhibition vs. Epsilon-Aminocaproic Acid Kringle Binding

Alpha-N-acetyl-L-lysine methyl ester (NALME) inhibits plasmin via competitive binding to the active site with a Ki of 0.4 mM, preventing hydrolysis of the chromogenic substrate S-2251 [1]. In contrast, epsilon-aminocaproic acid (epsilon ACA) and tranexamic acid (TEA) do not inhibit plasmin amidase activity; they function by disrupting fibrin monomer binding to plasmin kringle domains [1]. This mechanistic divergence is critical for studies dissecting plasmin function.

Antifibrinolytics Plasmin inhibition Mechanism of action

Optical Rotation Specification for Enantiomeric Purity Verification

The hydrochloride salt of N(alpha)-acetyl-L-lysine methyl ester (CAS 20911-93-7) has a specified optical rotation of [α]²²/D +18°, c = 10 in 6 M HCl . This specification provides a quantitative benchmark for verifying the enantiomeric purity of procured material, ensuring that the L-isomer is present and that no racemization has occurred during synthesis or storage.

Chiral purity Quality control Procurement specification

Extended Substrate Comparison: N(alpha)-Acetyl-L-lysine Methyl Ester vs. Ac-Gly-Lys-OMe in Urokinase Kinetics

In comparative kinetic studies of soluble and insoluble urokinase, N(alpha)-acetyl-L-lysine methyl ester (ALMe) and N(alpha)-acetylglycyl-L-lysine methyl ester (AGLMe) exhibited different behaviors. While Michaelis constants (Km) for soluble and insoluble urokinase were identical when ALMe was the substrate, they differed when AGLMe was used [1]. Additionally, ALMe showed marked substrate inhibition with soluble urokinase, whereas this phenomenon was less pronounced with the immobilized enzyme [1].

Urokinase kinetics Substrate engineering Enzyme immobilization

N(alpha)-Acetyl-L-lysine Methyl Ester: Optimal Application Scenarios Derived from Quantitative Evidence


Discrimination Between Alpha- and Beta-Trypsin Isoforms

Use N(alpha)-acetyl-L-lysine methyl ester to distinguish between bovine alpha- and beta-trypsin activities. The compound exhibits significantly different kcat values for the two isoforms, whereas N2-benzoyl-L-arginine ethyl ester shows no such difference [1]. This assay is critical for enzyme preparation quality control and isoform-specific inhibitor screening.

Sensitive Urokinase Activity Assays Requiring Low Km Substrates

Employ N(alpha)-acetyl-L-lysine methyl ester for high-sensitivity urokinase assays. Its Km(app) of 0.84 mM is approximately 6-fold lower than that of N-acetyl-L-lysine anilides (5.0 mM) [2], enabling detection of lower enzyme concentrations or reduced substrate consumption.

Mechanistic Studies of Plasmin Active-Site Inhibition

Utilize NALME for experiments requiring specific inhibition of the plasmin active site. Unlike epsilon-aminocaproic acid and tranexamic acid, which act via kringle domain binding, NALME competitively inhibits the active site with a Ki of 0.4 mM [3]. This specificity is essential for dissecting plasmin's proteolytic versus binding functions.

Quality Control of Immobilized Urokinase Preparations

Use N(alpha)-acetyl-L-lysine methyl ester as a reference substrate for assessing urokinase immobilization efficiency. Its kinetic parameters remain identical between soluble and immobilized enzyme forms, unlike extended substrates such as Ac-Gly-Lys-OMe, which show altered Km values upon immobilization [4]. This property reduces variability when comparing free and bound enzyme activities.

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